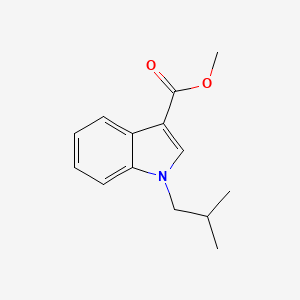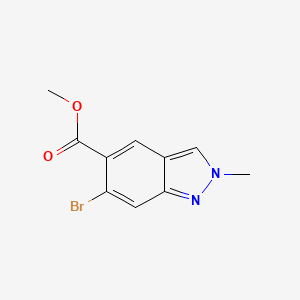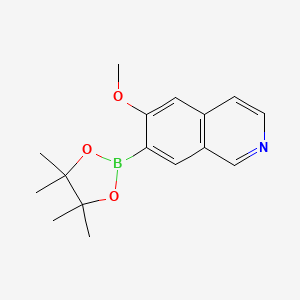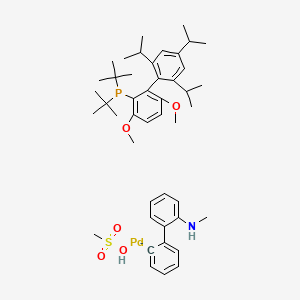![molecular formula C11H8F2O4 B13912938 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)
2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid is an organic compound with the molecular formula C11H8F2O4. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a methoxy group at the 4 position, and a prop-1-enyl group with a methoxy and oxo substituent. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoic acid with appropriate reagents to introduce the methoxy and prop-1-enyl groups. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, halogenation, and subsequent functional group transformations under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures, often in the range of 0-100°C, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2,6-Difluoro-4-methoxybenzoic acid
- 2,6-Difluorobenzoic acid
- 4-Bromo-2,6-difluorobenzoic acid .
Uniqueness
What sets 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H8F2O4 |
|---|---|
Peso molecular |
242.17 g/mol |
Nombre IUPAC |
2,6-difluoro-4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C11H8F2O4/c1-17-9(14)3-2-6-4-7(12)10(11(15)16)8(13)5-6/h2-5H,1H3,(H,15,16)/b3-2+ |
Clave InChI |
YHARIIBCUJTCTJ-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CC(=C(C(=C1)F)C(=O)O)F |
SMILES canónico |
COC(=O)C=CC1=CC(=C(C(=C1)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)



![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)

